molecular formula C25H26F3N5O2 B5960582 [5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone

[5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B5960582
M. Wt: 485.5 g/mol
InChI Key: HDENPXMMFKPITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with methoxyphenyl and trifluoromethyl substituents, as well as a pyridinylpiperidinylmethanone moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves coupling the pyridinylpiperidinylmethanone moiety using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Additionally, purification methods such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular pathways.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

[5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with methoxyphenyl and trifluoromethyl substituents, as well as a pyridinylpiperidinylmethanone moiety. This structural complexity provides it with distinct physicochemical properties and potential biological activities that set it apart from other similar compounds .

Properties

IUPAC Name

[5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O2/c1-35-21-10-3-2-8-17(21)19-13-22(25(26,27)28)33-23(31-19)18(15-30-33)24(34)32-12-5-4-9-20(32)16-7-6-11-29-14-16/h2-3,6-8,10-11,14-15,19-20,22,31H,4-5,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDENPXMMFKPITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(N3C(=C(C=N3)C(=O)N4CCCCC4C5=CN=CC=C5)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.